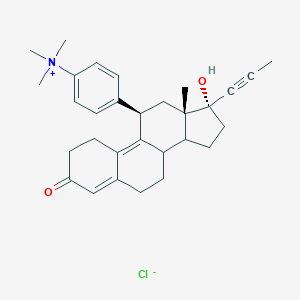

Mifepristone methochloride

Description

Structure

3D Structure of Parent

Properties

CAS No. |

109345-60-0 |

|---|---|

Molecular Formula |

C30H38ClNO2 |

Molecular Weight |

480.1 g/mol |

IUPAC Name |

[4-[(11R,13S,17R)-17-hydroxy-13-methyl-3-oxo-17-prop-1-ynyl-1,2,6,7,8,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-11-yl]phenyl]-trimethylazanium chloride |

InChI |

InChI=1S/C30H38NO2.ClH/c1-6-16-30(33)17-15-27-25-13-9-21-18-23(32)12-14-24(21)28(25)26(19-29(27,30)2)20-7-10-22(11-8-20)31(3,4)5;/h7-8,10-11,18,25-27,33H,9,12-15,17,19H2,1-5H3;1H/q+1;/p-1/t25?,26-,27?,29+,30-;/m1./s1 |

InChI Key |

BOYVMWBEQCZPAM-YHBHNODXSA-M |

Isomeric SMILES |

CC#C[C@]1(CCC2[C@@]1(C[C@@H](C3=C4CCC(=O)C=C4CCC23)C5=CC=C(C=C5)[N+](C)(C)C)C)O.[Cl-] |

Canonical SMILES |

CC#CC1(CCC2C1(CC(C3=C4CCC(=O)C=C4CCC23)C5=CC=C(C=C5)[N+](C)(C)C)C)O.[Cl-] |

Synonyms |

mifepristone methochloride RU 486 methochloride |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to Mifepristone Methochloride (CAS 109345-60-0)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of Mifepristone Methochloride (CAS 109345-60-0), a water-soluble quaternary ammonium derivative of mifepristone. Due to the limited availability of specific data for this compound, this document extensively covers the well-documented properties of its parent compound, mifepristone (RU-486), as a foundation for understanding its likely mechanism of action and potential applications. Mifepristone is a potent progesterone and glucocorticoid receptor antagonist with established clinical use. This guide details its mechanism of action, associated signaling pathways, and relevant experimental protocols. All quantitative data is presented in structured tables, and key pathways and workflows are visualized using Graphviz diagrams. This document is intended to serve as a valuable resource for researchers and professionals in the field of drug development and steroid receptor modulation.

Introduction to Mifepristone and this compound

Mifepristone (also known as RU-486) is a synthetic steroid that has garnered significant attention for its potent antagonistic effects on both progesterone and glucocorticoid receptors.[1][2] It is widely recognized for its use in medical termination of pregnancy and in the management of hyperglycemia associated with Cushing's syndrome.[1]

This compound is a quaternary ammonium salt derivative of mifepristone. This modification results in a water-soluble formulation, which was primarily developed to enhance its ocular penetration.[3] While this compound shares the same core pharmacophore as mifepristone and is expected to exhibit similar antagonist activity at progesterone and glucocorticoid receptors, specific and detailed experimental data for this derivative are limited in publicly available literature. Therefore, this guide will focus on the extensive data available for mifepristone to provide a robust understanding of the compound class.

Physicochemical Properties

A summary of the key physicochemical properties of mifepristone is provided below. The addition of the methochloride group to form this compound increases its polarity and water solubility.

| Property | Value (for Mifepristone) | Reference |

| CAS Number | 84371-65-3 | |

| Molecular Formula | C29H35NO2 | [4] |

| Molecular Weight | 429.60 g/mol | [4] |

| Melting Point | 194 °C | [4] |

| Boiling Point | 629 °C | [4] |

| Solubility | Soluble in 100% ethanol |

Mechanism of Action

Mifepristone exerts its biological effects primarily through competitive antagonism of the progesterone receptor (PR) and the glucocorticoid receptor (GR).[1]

-

Progesterone Receptor (PR) Antagonism: Mifepristone binds to the PR with high affinity, preventing the natural ligand, progesterone, from binding and initiating its downstream signaling cascades.[5] This blockade of progesterone's effects is the basis for its use in terminating pregnancy, as progesterone is essential for establishing and maintaining the uterine lining.[6]

-

Glucocorticoid Receptor (GR) Antagonism: Mifepristone also acts as a potent antagonist at the GR, blocking the effects of cortisol.[7] This property is utilized in the treatment of conditions characterized by excess cortisol, such as Cushing's syndrome.[1]

Signaling Pathways

The antagonism of PR and GR by mifepristone impacts several downstream signaling pathways.

Progesterone, upon binding to its receptor, initiates a cascade of events leading to the regulation of gene expression. Mifepristone's blockade of the PR disrupts these processes.

Figure 1: Progesterone Receptor Signaling Pathway.

Similarly, mifepristone competitively inhibits the binding of cortisol to the GR, thereby modulating glucocorticoid-responsive gene expression.

Figure 2: Glucocorticoid Receptor Signaling Pathway.

Recent studies have indicated that mifepristone's therapeutic effect in uterine leiomyomas may also involve the modulation of the Insulin-like Growth Factor 1 (IGF-1) signaling pathway.[8][9] Mifepristone has been shown to inhibit the IGF-1 signaling cascade, which is implicated in the growth and proliferation of leiomyoma cells.[8][9]

Figure 3: Mifepristone's effect on IGF-1 Signaling.

Quantitative Data

The following tables summarize key quantitative data for mifepristone.

Table 1: Receptor Binding Affinity of Mifepristone

| Receptor | Ligand | Relative Binding Affinity (%) | IC50 (nM) | Reference |

| Progesterone Receptor | Progesterone | 100 | - | [4] |

| Mifepristone | >200 | 0.2 | [4][10] | |

| Glucocorticoid Receptor | Dexamethasone | 100 | - | [4] |

| Mifepristone | >300 | 2.6 | [4][10] | |

| Androgen Receptor | Testosterone | 100 | - | [4] |

| Mifepristone | <33 | 10 | [4] |

Table 2: Pharmacokinetic Parameters of Mifepristone

| Parameter | Value | Reference |

| Bioavailability | ~69% | [4] |

| Protein Binding | ~98% | [4] |

| Metabolism | Hepatic (CYP3A4) | [4] |

| Elimination Half-life | 18 - 90 hours | [4] |

| Excretion | Feces (83%), Urine (9%) | [4] |

Experimental Protocols

Detailed methodologies for key experiments involving mifepristone are outlined below.

Synthesis of Mifepristone

The synthesis of mifepristone is a multi-step process typically starting from a steroid precursor. A general synthetic workflow is described.[11]

Figure 4: General Synthesis Workflow for Mifepristone.

Detailed Protocol Outline:

-

Selective Protection: The 3-keto group of 4,9-estradiene-3,17-dione is selectively protected.

-

Epoxidation: The protected intermediate undergoes epoxidation.

-

Grignard Reaction: A Grignard reagent is used to introduce the dimethylaminophenyl group at the 11β position.

-

Hydrolysis and Dehydration: The protecting group is removed, and dehydration yields mifepristone.

Note: Specific reagents and reaction conditions can be found in the cited literature.[11][12]

Receptor Binding Assay

A radioreceptor assay can be employed to determine the binding affinity of mifepristone and its derivatives to the progesterone receptor.

Protocol Outline:

-

Preparation of Receptor Source: A tissue homogenate rich in progesterone receptors (e.g., uterine tissue) is prepared.

-

Incubation: The receptor preparation is incubated with a radiolabeled progesterone ligand (e.g., [3H]-progesterone) and varying concentrations of the unlabeled competitor (mifepristone or this compound).

-

Separation of Bound and Free Ligand: Techniques such as filtration or centrifugation are used to separate the receptor-bound radioligand from the free radioligand.

-

Quantification: The amount of bound radioactivity is measured using a scintillation counter.

-

Data Analysis: The data is analyzed to calculate the IC50 value, which represents the concentration of the competitor that inhibits 50% of the specific binding of the radioligand.

Note: For a detailed protocol, refer to relevant pharmacological literature.[13]

Cell Viability Assay (MTT Assay)

The effect of mifepristone on the viability of cell lines, such as uterine leiomyoma cells, can be assessed using an MTT assay.[9]

Protocol Outline:

-

Cell Seeding: Cells are seeded in a 96-well plate at a specific density and allowed to adhere overnight.

-

Treatment: The cells are treated with varying concentrations of mifepristone for a defined period.

-

MTT Addition: MTT solution is added to each well and incubated to allow for the formation of formazan crystals by viable cells.

-

Solubilization: The formazan crystals are dissolved using a solubilizing agent (e.g., DMSO).

-

Absorbance Measurement: The absorbance is measured at a specific wavelength using a microplate reader.

-

Data Analysis: The cell viability is expressed as a percentage of the control (untreated) cells.

Applications and Future Directions

Mifepristone has established applications in gynecology and endocrinology. The development of this compound as a water-soluble derivative opens up possibilities for novel formulations and delivery routes, particularly for topical applications such as in ophthalmology.[3] Further research is warranted to fully characterize the pharmacokinetic and pharmacodynamic properties of this compound and to explore its therapeutic potential in various disease models.

Conclusion

Mifepristone is a well-characterized progesterone and glucocorticoid receptor antagonist with significant clinical utility. This compound, as a water-soluble derivative, holds promise for expanded applications. This technical guide, by consolidating the extensive knowledge on mifepristone, provides a solid foundation for researchers and drug development professionals to understand and further investigate the potential of this compound. Future studies focusing specifically on the methochloride derivative are crucial to fully elucidate its unique properties and therapeutic advantages.

References

- 1. Mifepristone - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. Clinical Utility of Mifepristone: Apprising the Expanding Horizons - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Mifepristone - Wikipedia [en.wikipedia.org]

- 5. Progesterone receptor signaling in the initiation of pregnancy and preservation of a healthy uterus - PMC [pmc.ncbi.nlm.nih.gov]

- 6. m.youtube.com [m.youtube.com]

- 7. Mifepristone Mechanism of Action – My Endo Consult [myendoconsult.com]

- 8. Mifepristone inhibits IGF-1 signaling pathway in the treatment of uterine leiomyomas - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Mifepristone inhibits IGF-1 signaling pathway in the treatment of uterine leiomyomas - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. medchemexpress.com [medchemexpress.com]

- 11. Synthesis of RU-486 [chm.bris.ac.uk]

- 12. scispace.com [scispace.com]

- 13. Determination of RU486 (mifepristone) in blood by radioreceptorassay; a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to Mifepristone Methochloride

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document synthesizes available scientific information on mifepristone and its potential methochloride derivative. Mifepristone methochloride is a research compound, and specific data on its synthesis, pharmacokinetics, and toxicology are not widely available in published literature. The information presented herein is intended for research and development purposes only.

Introduction

Mifepristone (also known as RU-486) is a synthetic steroid renowned for its potent antagonism of the progesterone and glucocorticoid receptors.[1][2] This dual activity has led to its clinical use in medical termination of pregnancy and in the management of hyperglycemia associated with Cushing's syndrome.[3] this compound is a quaternary ammonium derivative of mifepristone. The permanent positive charge conferred by the quaternization of the dimethylamino group is expected to significantly alter its physicochemical properties, primarily increasing its water solubility and potentially modifying its pharmacokinetic and pharmacodynamic profile. This guide provides a comprehensive overview of the core scientific and technical aspects of mifepristone and its methochloride derivative, drawing from existing literature on mifepristone and related compounds.

Chemical and Physical Properties

Mifepristone is a lipophilic molecule, a characteristic that influences its absorption and distribution. In contrast, this compound, as a quaternary ammonium salt, is anticipated to be significantly more water-soluble.

| Property | Mifepristone | This compound (Predicted) |

| Chemical Name | 11β-[4-(Dimethylamino)phenyl]-17β-hydroxy-17α-(1-propynyl)estra-4,9-dien-3-one | [11β-[4-(Trimethylammonio)phenyl]-17β-hydroxy-17α-(1-propynyl)estra-4,9-dien-3-one] chloride |

| Molecular Formula | C₂₉H₃₅NO₂ | C₃₀H₃₈ClNO₂ |

| Molecular Weight | 429.60 g/mol | 480.09 g/mol |

| Solubility | Soluble in ethanol and DMSO | Expected to be soluble in water and polar organic solvents |

| Appearance | Light yellow crystalline powder | Likely a crystalline solid |

Synthesis

Synthesis of Mifepristone

The synthesis of mifepristone is a multi-step process that has been well-documented.[4][5] A common route starts from estrone and involves several key transformations, including the introduction of the 11β-aryl group and the 17α-propynyl side chain.

A generalized synthetic workflow is depicted below:

Caption: Generalized synthetic pathway for Mifepristone.

Synthesis of this compound

-

Dissolution: Dissolve mifepristone in a suitable aprotic solvent (e.g., dichloromethane or acetonitrile) in a pressure-rated reaction vessel.

-

Reaction with Methylating Agent: Cool the solution and introduce a stoichiometric excess of methyl chloride. The reaction vessel is then sealed.

-

Reaction Conditions: The reaction is typically stirred at room temperature or with gentle heating. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Isolation and Purification: Upon completion, the reaction mixture is cooled, and the excess methyl chloride is carefully vented. The resulting precipitate of this compound can be collected by filtration.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., methanol/ether) to yield the final product.

-

Characterization: The structure and purity of the synthesized this compound should be confirmed using analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and elemental analysis.

Caption: Hypothetical workflow for the synthesis of this compound.

Mechanism of Action

Mifepristone exerts its biological effects primarily through competitive antagonism of the progesterone receptor (PR) and the glucocorticoid receptor (GR).[1][2] this compound is expected to retain this fundamental mechanism of action, although its altered physicochemical properties may influence its receptor binding affinity and cellular uptake.

Progesterone Receptor Antagonism

Mifepristone binds to the PR with high affinity, often greater than that of progesterone itself. This binding prevents the receptor from adopting the conformation necessary for the binding of coactivators, thereby inhibiting the transcription of progesterone-responsive genes. This leads to the breakdown of the uterine lining and cervical softening.

Glucocorticoid Receptor Antagonism

At higher concentrations, mifepristone is a potent antagonist of the GR.[7][8] It competes with cortisol for binding to the GR, thereby blocking the physiological effects of glucocorticoids. This action is the basis for its use in treating the hyperglycemia associated with Cushing's syndrome.

Caption: Signaling pathway of Mifepristone at the receptor level.

Pharmacokinetics

The pharmacokinetic profile of mifepristone has been extensively studied.[2] Limited information is available for this compound, but predictions can be made based on the properties of quaternary ammonium compounds.

| Parameter | Mifepristone | This compound (Predicted) |

| Absorption | Well absorbed orally, but subject to first-pass metabolism | Poor oral absorption due to permanent charge. May require parenteral administration. |

| Distribution | Highly protein-bound (~98%) | Lower protein binding and restricted distribution across biological membranes like the blood-brain barrier. |

| Metabolism | Primarily metabolized in the liver by CYP3A4 | Expected to have limited metabolism. |

| Excretion | Mainly excreted in the feces | Primarily excreted unchanged in the urine. |

Quantitative Data

Quantitative data for mifepristone's receptor binding and biological activity are available. Specific data for this compound are not currently published.

| Parameter | Receptor | Value (Mifepristone) | Reference |

| IC₅₀ | Progesterone Receptor | 0.2 nM | [9] |

| IC₅₀ | Glucocorticoid Receptor | 2.6 nM | [9] |

| IC₅₀ | Ovarian Cancer Cells (SK-OV-3) | 6.25 µM | [10] |

| IC₅₀ | Ovarian Cancer Cells (OV2008) | 6.91 µM | [10] |

| IC₅₀ | T-cell viability | 32.5 µM | [11] |

Experimental Protocols

Detailed experimental protocols for mifepristone are available in the literature. The following provides an overview of key methodologies that would be applicable to the study of this compound.

In Vitro Receptor Binding Assay

Objective: To determine the binding affinity of this compound to the progesterone and glucocorticoid receptors.

Methodology:

-

Receptor Preparation: Prepare cell lysates or purified receptors from a suitable source (e.g., cells overexpressing the human PR or GR).

-

Radioligand Binding: Incubate the receptor preparation with a constant concentration of a radiolabeled ligand (e.g., [³H]-progesterone or [³H]-dexamethasone) and varying concentrations of the test compound (this compound).

-

Separation of Bound and Free Ligand: Separate the receptor-bound radioligand from the free radioligand using a method such as filtration through glass fiber filters.

-

Quantification: Measure the radioactivity of the bound ligand using liquid scintillation counting.

-

Data Analysis: Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis. The Ki value can then be calculated using the Cheng-Prusoff equation.[12]

In Vivo Animal Study for Progesterone Antagonism

Objective: To evaluate the in vivo efficacy of this compound as a progesterone antagonist.

Methodology:

-

Animal Model: Use a suitable animal model, such as pregnant rats or mice.[1]

-

Drug Administration: Administer this compound via an appropriate route (likely parenteral) at various doses to pregnant animals during a critical period of gestation. A control group should receive the vehicle.

-

Observation: Monitor the animals for signs of pregnancy termination, such as vaginal bleeding and expulsion of fetuses.

-

Endpoint Analysis: At the end of the study period, euthanize the animals and examine the uterine contents to determine the number of implantation sites, resorptions, and viable fetuses.

-

Data Analysis: Calculate the percentage of pregnancy termination at each dose and determine the effective dose (ED₅₀).

Caption: Experimental workflow for the evaluation of this compound.

Analytical Methods

The quantification of mifepristone and its metabolites is typically achieved using high-performance liquid chromatography (HPLC) coupled with mass spectrometry (LC-MS).[13] For this compound, as a quaternary ammonium compound, established analytical methods for this class of compounds can be adapted.

Quantification by LC-MS/MS

Principle: This method offers high sensitivity and specificity for the quantification of quaternary ammonium compounds in biological matrices.

Protocol Outline:

-

Sample Preparation: Extract this compound from the biological matrix (e.g., plasma, urine) using a suitable technique such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE).

-

Chromatographic Separation: Separate the analyte from other matrix components using a reversed-phase HPLC column with a mobile phase typically consisting of an aqueous buffer and an organic solvent (e.g., acetonitrile or methanol) with a gradient elution.

-

Mass Spectrometric Detection: Detect and quantify the analyte using a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode. This involves selecting a specific precursor ion for this compound and monitoring for one or more characteristic product ions.

-

Quantification: Use a calibration curve prepared with known concentrations of the analyte in the same biological matrix to quantify the amount of this compound in the unknown samples.[14]

Conclusion

This compound represents a potentially valuable research tool and therapeutic candidate due to its expected enhanced water solubility compared to its parent compound, mifepristone. While its fundamental mechanism of action as a progesterone and glucocorticoid receptor antagonist is likely conserved, its pharmacokinetic profile is predicted to be significantly different. This guide has provided a comprehensive overview based on the extensive knowledge of mifepristone and the general characteristics of quaternary ammonium compounds. Further dedicated research is imperative to fully elucidate the specific synthesis, pharmacology, and toxicology of this compound to unlock its full potential in drug development and scientific investigation.

References

- 1. Animals as Models for Studying Antiprogestins - Clinical Applications of Mifepristone (RU 486) and Other Antiprogestins - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. go.drugbank.com [go.drugbank.com]

- 3. Mifepristone - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. Synthesis of RU-486 [chm.bris.ac.uk]

- 5. scispace.com [scispace.com]

- 6. US5491240A - Quaternary compound of a tertiary amine and methyl chloride - Google Patents [patents.google.com]

- 7. Glucocorticoid receptor blockers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. scholars.northwestern.edu [scholars.northwestern.edu]

- 9. Mifepristone (C-1073) | Glucocorticoid Receptor Antagonist | TargetMol [targetmol.com]

- 10. Mifepristone | CAS:84371-65-3 | Progesterone receptor antagonist | High Purity | Manufacturer BioCrick [biocrick.com]

- 11. academic.oup.com [academic.oup.com]

- 12. researchgate.net [researchgate.net]

- 13. aesan.gob.es [aesan.gob.es]

- 14. Air and Surface Sampling Method for Assessing Exposures to Quaternary Ammonium Compounds Using Liquid Chromatography Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to Mifepristone Methochloride: A Progesterone Receptor Antagonist

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mifepristone, also known as RU-486, is a synthetic steroid that acts as a potent progesterone and glucocorticoid receptor antagonist.[1][2][3] Its methochloride salt, mifepristone methochloride, is a water-soluble formulation developed to enhance properties such as ocular penetration.[4] This guide provides a comprehensive technical overview of mifepristone's mechanism of action, pharmacological properties, and relevant experimental protocols, with a focus on its function as a progesterone receptor antagonist. While the available literature primarily focuses on mifepristone, the fundamental antagonistic properties are shared with its methochloride salt.

Mechanism of Action

Mifepristone exerts its effects primarily through competitive antagonism of the progesterone receptor (PR) and the glucocorticoid receptor (GR).[1][3]

-

Progesterone Receptor Antagonism: In the presence of progesterone, mifepristone acts as a competitive antagonist, binding to the progesterone receptor with high affinity.[2][5] This binding prevents the receptor from adopting an active conformation, thereby inhibiting the transcription of progesterone-responsive genes.[6] This blockade of progesterone's effects leads to the breakdown of the uterine lining, making it unable to sustain a pregnancy.

-

Glucocorticoid Receptor Antagonism: Mifepristone also binds with high affinity to the glucocorticoid receptor, blocking the action of cortisol.[1][3] This property is utilized in the treatment of Cushing's syndrome.[1][3]

The molecular mechanism of antagonism involves mifepristone binding to the ligand-binding domain of the receptor, inducing a conformational change that prevents the recruitment of coactivators necessary for gene transcription. Instead, it may promote the recruitment of corepressors.[6][7]

Signaling Pathway

The following diagram illustrates the antagonistic effect of mifepristone on the progesterone receptor signaling pathway.

Caption: Progesterone vs. Mifepristone action on the Progesterone Receptor pathway.

Quantitative Pharmacological Data

The following tables summarize key quantitative data for mifepristone. Data for this compound is limited; therefore, the provided data pertains to mifepristone unless otherwise specified.

Table 1: Receptor Binding and Potency

| Parameter | Receptor | Value | Species | Reference |

| IC₅₀ | Progesterone Receptor (PR) | 0.2 nM | In vitro | [8] |

| Glucocorticoid Receptor (GR) | 2.6 nM | In vitro | [8] | |

| Relative Binding Affinity | Progesterone Receptor (PR) | >2x that of progesterone | Human | [2] |

| Glucocorticoid Receptor (GR) | >3x that of dexamethasone | Human | [2] | |

| Androgen Receptor (AR) | <1/3 that of testosterone | Human | [2] |

Table 2: Pharmacokinetic Properties of Mifepristone

| Parameter | Value | Unit | Condition | Reference |

| Bioavailability | ~70% (oral) | % | - | [9][10] |

| Peak Plasma Concentration (Cmax) | 1.9 ± 0.8 | µmol/L | 50 mg oral dose | [9][10][11] |

| 3.8 ± 0.9 | µmol/L | 200 mg oral dose | [9][10][11] | |

| 5.3 ± 1.3 | µmol/L | 600 mg oral dose | [9][10][11] | |

| Time to Peak (Tmax) | 90 | minutes | - | [3] |

| Protein Binding | ~98% | % | - | [2][3] |

| Volume of Distribution (Vd) | 1.47 | L/kg | - | [9][10][11] |

| Elimination Half-life (t½) | 18 (more rapid phase) | hours | - | [2] |

| up to 90 (including metabolites) | hours | - | [2] | |

| Metabolism | Hepatic (CYP3A4, CYP2C8, CYP2C9, CYP2B6) | - | - | [3] |

| Excretion | Feces (~83%), Urine (~9%) | % | - | [2] |

Experimental Protocols

Progesterone Receptor Binding Assay (Competitive Binding)

This protocol outlines a general procedure for determining the binding affinity of a test compound (e.g., mifepristone) to the progesterone receptor.

Objective: To quantify the ability of a test compound to compete with a radiolabeled progestin for binding to the progesterone receptor.

Materials:

-

Source of progesterone receptors (e.g., rabbit uterine cytosol, human breast cancer cell lines like T47D).

-

Radiolabeled progestin (e.g., [³H]R5020).

-

Test compound (mifepristone).

-

Unlabeled progestin (for non-specific binding determination).

-

Assay buffer (e.g., Tris-HCl buffer with additives).

-

Scintillation fluid and vials.

-

Scintillation counter.

Workflow Diagram:

Caption: Workflow for a competitive progesterone receptor binding assay.

Procedure:

-

Preparation of Receptor: Homogenize the tissue (e.g., rabbit uterus) in a suitable buffer and centrifuge to obtain the cytosol fraction containing the progesterone receptors.

-

Incubation: In a series of tubes, incubate a fixed amount of the receptor preparation with a fixed concentration of the radiolabeled progestin and varying concentrations of the test compound (mifepristone). Include control tubes for total binding (no competitor) and non-specific binding (excess unlabeled progestin).

-

Separation: After incubation to equilibrium, separate the receptor-bound radioligand from the free radioligand. This can be achieved by methods such as dextran-coated charcoal adsorption or filtration.

-

Quantification: Measure the radioactivity of the bound fraction using a liquid scintillation counter.

-

Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). The binding affinity (Ki) can then be calculated using the Cheng-Prusoff equation.

Clinical Trial Protocol for Medical Abortion

The following is a generalized protocol based on common clinical trial designs for mifepristone in combination with a prostaglandin analog for medical termination of pregnancy.[12][13][14][15][16]

Objective: To evaluate the efficacy and safety of mifepristone followed by misoprostol for the termination of early intrauterine pregnancy.

Study Design: Randomized, controlled clinical trial.

Inclusion Criteria:

-

Healthy individuals with an intrauterine pregnancy of a specified gestational age (e.g., up to 70 days).

-

Willingness to undergo a surgical abortion if the medical abortion fails.

-

Ability to provide informed consent and comply with study procedures.

Exclusion Criteria:

-

Confirmed or suspected ectopic pregnancy.

-

Presence of an intrauterine device (IUD).

-

Chronic adrenal failure or long-term corticosteroid therapy.

-

Hemorrhagic disorders or concurrent anticoagulant therapy.

-

Known allergy to mifepristone or misoprostol.

Treatment Regimen:

-

Day 1: Administration of a single oral dose of 200 mg mifepristone.[13][14][16]

-

Day 2-3 (24-48 hours later): Administration of 800 µg of misoprostol (buccally, vaginally, or sublingually).[13][14][16]

-

Follow-up (Day 7-14): Clinical examination, and/or ultrasound to confirm complete termination of the pregnancy.

Primary Outcome: Complete abortion without the need for surgical intervention.

Secondary Outcomes:

-

Incidence and severity of adverse events (e.g., bleeding, cramping, nausea).

-

Patient satisfaction and acceptability.

Synthesis

The chemical synthesis of mifepristone is a multi-step process typically starting from estrone. A general synthetic scheme involves:[1][17]

-

Selective protection of the 3-keto group of a 4,9-estradiene-3,17-dione precursor.

-

Epoxidation of the 5,10-double bond.

-

Grignard reaction with a p-(dimethylamino)phenyl magnesium bromide to introduce the 11β-aryl group.

-

Introduction of the 17α-propynyl group.

-

Hydrolysis and dehydration to yield mifepristone.

Conclusion

This compound, as a water-soluble derivative of mifepristone, functions as a potent progesterone and glucocorticoid receptor antagonist. Its primary mechanism involves competitive binding to these receptors, leading to the inhibition of hormone-dependent gene transcription. The extensive data available for mifepristone provides a strong foundation for understanding the pharmacological properties and clinical applications of its methochloride salt. Further research specifically on this compound would be beneficial to fully characterize its distinct pharmacokinetic and pharmacodynamic profile.

References

- 1. Synthesis of RU-486 [chm.bris.ac.uk]

- 2. Mifepristone - Wikipedia [en.wikipedia.org]

- 3. Mifepristone - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. What are PR antagonists and how do they work? [synapse.patsnap.com]

- 6. researchgate.net [researchgate.net]

- 7. Mechanism of action of progesterone antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Mifepristone | CAS:84371-65-3 | Progesterone receptor antagonist | High Purity | Manufacturer BioCrick [biocrick.com]

- 9. Mifepristone: bioavailability, pharmacokinetics and use-effectiveness - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. ptacts.uspto.gov [ptacts.uspto.gov]

- 11. researchgate.net [researchgate.net]

- 12. accessdata.fda.gov [accessdata.fda.gov]

- 13. prochoice.org [prochoice.org]

- 14. caps.sogc.org [caps.sogc.org]

- 15. Mifepristone and misoprostol administered simultaneously versus 24 hours apart for abortion: a randomized controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. ipas.org [ipas.org]

- 17. scispace.com [scispace.com]

In-Depth Technical Guide on the Water Solubility of Mifepristone Methochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

Mifepristone, a potent progesterone and glucocorticoid receptor antagonist, is notoriously characterized by its poor aqueous solubility, a significant hurdle in the development of various pharmaceutical formulations. To overcome this limitation, derivatives such as mifepristone methochloride have been synthesized. This technical guide provides a comprehensive overview of the water solubility of this compound. While specific quantitative solubility data for this compound remains proprietary and is not publicly available in peer-reviewed literature, this document synthesizes the available qualitative information, outlines the physicochemical rationale for its enhanced solubility, and provides detailed, adaptable experimental protocols for its determination. This guide is intended to serve as a valuable resource for researchers and professionals engaged in the study and formulation of mifepristone and its derivatives.

Introduction to Mifepristone and the Challenge of Poor Solubility

Mifepristone is a synthetic steroid with the chemical formula C₂₉H₃₅NO₂.[1][2][3] It is widely recognized for its medical applications, primarily in medical abortion in combination with misoprostol and for the treatment of Cushing's syndrome.[1][2][4]

The therapeutic efficacy of a drug is often intrinsically linked to its bioavailability, which in turn is heavily influenced by its solubility in aqueous environments. Mifepristone is classified as a Biopharmaceutical Classification System (BCS) Class IV compound, signifying both low solubility and low permeability.[5] This poor water solubility presents significant challenges for formulation scientists, impacting dissolution rates and, consequently, absorption and overall bioavailability.[5]

This compound: A Water-Soluble Derivative

To address the solubility challenges of mifepristone, researchers have explored the synthesis of more soluble derivatives. One such derivative is this compound, a quaternary ammonium salt of mifepristone. The rationale behind this chemical modification lies in the introduction of a permanent positive charge, which significantly enhances the molecule's interaction with polar solvents like water.

While quantitative data on the exact water solubility of this compound is not readily found in public domain literature, it has been developed as a water-soluble formulation, particularly for applications such as ocular drug delivery where aqueous formulations are essential. This indicates a substantial improvement in water solubility compared to the parent compound.

Physicochemical Properties and Solubility Data

Mifepristone

The solubility of mifepristone in various solvents is well-documented, highlighting its lipophilic nature.

| Solvent | Solubility | Reference |

| Water | 474.8 µg/L (at 22.5 °C) | [6] |

| Methanol | Very soluble | [1][2][3] |

| Chloroform | Very soluble | [1][2][3] |

| Acetone | Very soluble | [1][2][3] |

| Hexane | Poorly soluble | [1][2][3] |

| Isopropyl ether | Poorly soluble | [1][2][3] |

| DMSO | ~30 mg/mL | [7] |

| Ethanol | ~20 mg/mL | [7] |

| DMF | ~30 mg/mL | [7] |

| DMF:PBS (pH 7.2) 1:4 | ~0.2 mg/mL | [7] |

This compound

As previously stated, specific quantitative water solubility data for this compound is not available in the reviewed literature. However, its development as a water-soluble formulation for ocular use strongly suggests a solubility orders of magnitude higher than that of mifepristone. The quaternary ammonium group fundamentally alters the molecule's polarity, making it amenable to dissolution in aqueous media.

Experimental Protocols for Solubility Determination

The following protocols are provided as a guide for researchers to determine the water solubility of this compound. These are generalized methods for quaternary ammonium compounds and should be optimized for the specific compound.

Isothermal Shake-Flask Method

This is a standard method for determining the equilibrium solubility of a compound.

Materials:

-

This compound

-

Purified water (e.g., Milli-Q or equivalent)

-

Thermostatic water bath with shaker

-

Centrifuge

-

Analytical balance

-

HPLC-UV or other suitable analytical instrument

-

Volumetric flasks and pipettes

-

Syringe filters (e.g., 0.22 µm)

Procedure:

-

Add an excess amount of this compound to a known volume of purified water in a sealed flask. The excess solid should be clearly visible.

-

Place the flask in a thermostatic shaker bath maintained at a constant temperature (e.g., 25 °C or 37 °C).

-

Agitate the flask for a predetermined period (e.g., 24-72 hours) to ensure equilibrium is reached.

-

After equilibration, allow the suspension to settle.

-

Carefully withdraw a sample of the supernatant and filter it through a syringe filter to remove any undissolved particles.

-

Dilute the filtered solution with a suitable solvent to a concentration within the calibrated range of the analytical instrument.

-

Quantify the concentration of this compound in the diluted solution using a validated analytical method (e.g., HPLC-UV).

-

Calculate the original concentration in the saturated solution to determine the water solubility.

Potentiometric Titration

This method can be used for ionizable compounds and can provide information about the solubility as a function of pH.

Materials:

-

This compound

-

Standardized solutions of acid (e.g., 0.1 M HCl) and base (e.g., 0.1 M NaOH)

-

Potentiometer with a calibrated pH electrode

-

Burette

-

Stirrer

Procedure:

-

Prepare a suspension of this compound in water.

-

Titrate the suspension with a standardized acid or base.

-

Record the pH of the solution as a function of the volume of titrant added.

-

The point at which the solid phase disappears corresponds to the formation of a saturated solution. The concentration at this point can be calculated from the stoichiometry of the reaction.

Visualizations

Logical Relationship Diagram

Caption: From Lipophilic Parent to Soluble Derivative.

Experimental Workflow Diagram

Caption: Shake-Flask Solubility Determination Workflow.

Conclusion

The development of this compound represents a significant step forward in overcoming the formulation challenges posed by the poor water solubility of the parent mifepristone molecule. While precise quantitative solubility data is not publicly available, the intended use of this derivative in aqueous formulations, such as for ocular delivery, confirms its enhanced solubility. The experimental protocols detailed in this guide provide a robust framework for researchers to determine the aqueous solubility of this compound and other similar quaternary ammonium steroid derivatives. Further research and publication of the physicochemical properties of this compound would be of great benefit to the scientific and pharmaceutical development communities.

References

- 1. MIFEPREX (mifepristone) Tablets Label [accessdata.fda.gov]

- 2. accessdata.fda.gov [accessdata.fda.gov]

- 3. Mifepristone | C29H35NO2 | CID 55245 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Mifepristone - Wikipedia [en.wikipedia.org]

- 5. US11878025B2 - Pharmaceutical compositions of mifepristone - Google Patents [patents.google.com]

- 6. Mifepristone | 84371-65-3 [chemicalbook.com]

- 7. cdn.caymanchem.com [cdn.caymanchem.com]

In-Depth Technical Guide to the Synthesis of Water-Soluble Mifepristone Derivatives

For Researchers, Scientists, and Drug Development Professionals

Abstract

Mifepristone, a potent progesterone and glucocorticoid receptor antagonist, is characterized by its poor aqueous solubility, which presents challenges for certain pharmaceutical formulations and research applications. This technical guide provides a comprehensive overview of the synthesis of water-soluble derivatives of mifepristone, focusing on the generation of ester prodrugs. Detailed experimental protocols, quantitative solubility data, and visualization of relevant biological pathways are presented to facilitate research and development in this area.

Introduction

Mifepristone (RU-486) is a synthetic steroid with significant clinical utility.[1][2] However, its lipophilic nature leads to very low water solubility, a factor that can limit its formulation options and bioavailability.[3][4][5] The development of water-soluble derivatives and prodrugs is a key strategy to overcome these limitations, enabling the potential for parenteral formulations and improved dissolution characteristics. This guide focuses on the chemical synthesis of such derivatives, providing detailed methodologies for their preparation and characterization.

Table 1: Solubility of Mifepristone

| Solvent | Solubility | Reference |

| Water | Practically insoluble; ~7 µg/mL at pH 7.4 | [3] |

| Methanol | Very soluble | [3][6] |

| Chloroform | Very soluble | [3] |

| Acetone | Very soluble | [3] |

| Ethanol | Soluble | [7] |

| DMSO | Soluble | [4] |

Synthesis of Water-Soluble Mifepristone Derivatives

The primary strategy for increasing the water solubility of mifepristone through chemical modification involves the introduction of ionizable or highly polar functional groups. Esterification of the C-17β hydroxyl group is a common approach to create prodrugs with enhanced aqueous solubility.

Synthesis of Mifepristone-17β-hemisuccinate (RU 52562)

A notable water-soluble derivative of mifepristone is its 17β-hemisuccinate ester, designated as RU 52562.[8] This compound introduces a carboxylic acid moiety, which can be deprotonated to form a highly water-soluble carboxylate salt.

This protocol is based on established esterification methods for steroidal alcohols.

Materials:

-

Mifepristone

-

Succinic anhydride

-

Pyridine (anhydrous)

-

Dichloromethane (DCM, anhydrous)

-

Hydrochloric acid (HCl), 1 M

-

Sodium bicarbonate (NaHCO₃), saturated aqueous solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Ethyl acetate

-

Hexanes

Procedure:

-

Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve mifepristone (1 equivalent) in anhydrous pyridine.

-

Addition of Reagent: Add succinic anhydride (1.5 equivalents) to the solution.

-

Reaction: Stir the reaction mixture at room temperature for 24-48 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up:

-

Dilute the reaction mixture with dichloromethane.

-

Wash the organic layer sequentially with 1 M HCl (to remove pyridine), water, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

-

-

Purification: Purify the crude product by silica gel column chromatography, eluting with a gradient of ethyl acetate in hexanes to yield pure mifepristone-17β-hemisuccinate.

Characterization:

The structure of the synthesized compound should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry. The purity can be assessed by HPLC analysis.

General Workflow for Synthesis

The synthesis of mifepristone-17β-hemisuccinate follows a logical workflow from starting material to purified product.

Quantitative Data

Table 2: Expected Solubility Profile of Mifepristone Derivatives

| Compound | Modification | Expected Water Solubility (relative to Mifepristone) |

| Mifepristone | - | Very Low |

| Mifepristone-17β-hemisuccinate | C-17β ester with succinic acid | Moderately Increased (as free acid) |

| Mifepristone-17β-hemisuccinate Salt | C-17β ester with succinic acid, salt | Significantly Increased |

Biological Context: Signaling Pathways

Mifepristone exerts its biological effects primarily through the antagonism of the progesterone receptor (PR) and the glucocorticoid receptor (GR). Understanding these signaling pathways is crucial for the development and application of its derivatives.

Progesterone Receptor (PR) Signaling

Progesterone, a steroid hormone, diffuses across the cell membrane and binds to its intracellular receptor, PR. This binding event triggers a conformational change in the receptor, leading to its dimerization and translocation to the nucleus. In the nucleus, the progesterone-PR complex binds to specific DNA sequences known as progesterone response elements (PREs) in the promoter regions of target genes, thereby modulating their transcription. Mifepristone competitively binds to the PR, preventing the binding of progesterone and subsequent downstream signaling.

Glucocorticoid Receptor (GR) Signaling

Similar to progesterone, glucocorticoids (like cortisol) are steroid hormones that signal through an intracellular receptor, the glucocorticoid receptor (GR). Upon ligand binding in the cytoplasm, the GR translocates to the nucleus and binds to glucocorticoid response elements (GREs) on the DNA, thereby regulating the transcription of target genes involved in metabolism, inflammation, and stress response. Mifepristone also acts as a competitive antagonist at the GR, blocking the effects of glucocorticoids.

Conclusion

The synthesis of water-soluble derivatives of mifepristone, such as the hemisuccinate ester, represents a viable strategy to overcome the solubility limitations of the parent compound. The provided experimental framework for the synthesis of mifepristone-17β-hemisuccinate offers a starting point for researchers to produce this and similar derivatives for further investigation. The enhanced water solubility of these compounds is expected to open new avenues for formulation development and preclinical research, ultimately expanding the therapeutic potential of this important molecule. Further studies are warranted to fully characterize the physicochemical properties and biological activity of these water-soluble derivatives.

References

- 1. Mifepristone - Wikipedia [en.wikipedia.org]

- 2. Mifepristone - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. Mifepristone | C29H35NO2 | CID 55245 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. cdn.caymanchem.com [cdn.caymanchem.com]

- 5. CN101455671A - Mifepristone medicinal preparation and preparation method thereof - Google Patents [patents.google.com]

- 6. go.drugbank.com [go.drugbank.com]

- 7. documents.thermofisher.com [documents.thermofisher.com]

- 8. scispace.com [scispace.com]

Ocular Penetration of Mifepristone Methochloride: A Technical Whitepaper

Authored for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Mifepristone, a potent glucocorticoid and progesterone receptor antagonist, has been a subject of interest for various therapeutic applications beyond its well-known systemic uses. Its potential for ophthalmic application, particularly in glaucoma management, has been explored, leading to the synthesis of derivatives such as Mifepristone methochloride to enhance aqueous solubility for topical formulations. This technical whitepaper provides a comprehensive overview of the current, albeit limited, state of knowledge regarding the ocular penetration of this compound. It details the theoretical rationale for its development, summarizes the key experimental findings, and outlines the established methodologies for evaluating the ocular pharmacokinetics of such compounds. Due to a notable scarcity of published quantitative data on the ocular penetration of this compound, this guide also serves as a framework for future research, detailing the requisite experimental protocols and analytical methods.

Introduction: The Rationale for Ocular Glucocorticoid Receptor Antagonism

Glucocorticoids are known to be involved in the regulation of intraocular pressure (IOP). Prolonged use of topical corticosteroids can lead to steroid-induced glaucoma, a condition characterized by increased IOP due to changes in the trabecular meshwork, the primary site of aqueous humor outflow. Mifepristone (also known as RU-486) acts as a competitive antagonist at the glucocorticoid receptor[1][2][3]. This mechanism of action suggests its potential to counteract the effects of endogenous or exogenous glucocorticoids in the eye and, consequently, to lower IOP.

Early studies demonstrated that topically applied Mifepristone could modestly lower IOP in rabbits[4][5]. However, the poor water solubility of Mifepristone presents a significant challenge for developing a stable and effective topical ophthalmic solution. To address this, a water-soluble derivative, this compound, was synthesized with the aim of improving its formulation properties and potentially enhancing its penetration into the eye.

Ocular Penetration and Pharmacodynamics of this compound: Published Findings

Research specifically investigating the ocular penetration of this compound is exceptionally limited. The seminal, and to date, only prominent study on this specific compound was conducted to evaluate its effect on intraocular pressure in rabbits.

In Vivo Efficacy Study in Rabbits

A study involving the topical application of a 1% solution of this compound to the eyes of normal rabbits was conducted to assess its IOP-lowering effect.

Key Findings:

-

The water-soluble methochloride derivative of Mifepristone did not produce a statistically significant reduction in intraocular pressure in the treated rabbits when compared to the control eyes receiving a vehicle.

-

The authors hypothesized that the ionic nature of the methochloride derivative, while improving water solubility, may have hindered its ability to bind effectively to the glucocorticoid receptors in the aqueous humor outflow channels. It was speculated that while corneal penetration might have been improved due to higher solubility, the charged molecule was unable to exert its pharmacological effect at the target site.

This study underscores a critical challenge in ophthalmic drug design: the balance between solubility for formulation and the physicochemical properties required for target engagement.

Contextual Data: Ocular Studies with Mifepristone (Parent Compound)

While data on the methochloride derivative is sparse, studies on the parent compound, Mifepristone, provide essential context for its potential as an ocular therapeutic.

Receptor Binding in Ocular Tissues

In vitro studies have confirmed that Mifepristone is a potent antagonist of glucocorticoid receptors in ocular tissues.

-

Iris-Ciliary Body: Mifepristone has been shown to block the specific binding of the glucocorticoid agonist triamcinolone acetonide to its receptors in cytosol isolated from rabbit iris-ciliary body tissue[6]. This binding was dose-dependent, and a 500-fold molar excess of Mifepristone completely inhibited the binding of the agonist[6]. This finding is significant as the ciliary body is involved in the production of aqueous humor, a key factor in IOP regulation.

Proposed Signaling Pathway for Glucocorticoid Receptor Antagonism in the Eye

The mechanism by which Mifepristone and its derivatives are expected to act in the eye involves the antagonism of the glucocorticoid receptor signaling pathway in the trabecular meshwork.

Caption: Proposed mechanism of glucocorticoid-induced IOP elevation and its antagonism by Mifepristone.

Standardized Experimental Protocols for Assessing Ocular Penetration

For researchers aiming to quantify the ocular penetration of this compound or similar compounds, a multi-tiered approach involving in vitro, ex vivo, and in vivo models is standard.

In Vitro Corneal Permeability Assessment

This method provides an initial screening of a drug's ability to cross the corneal barrier.

Protocol:

-

Cell Culture: Human corneal epithelial cells (HCE-T) are cultured on permeable membrane inserts (e.g., Transwell®) until a confluent monolayer with high transepithelial electrical resistance (TEER) is formed, indicating tight junction integrity.

-

Permeability Assay:

-

The cell culture insert is placed in a well containing a receiver solution (e.g., balanced salt solution).

-

A solution of this compound at a known concentration is added to the apical side (donor compartment).

-

Samples are taken from the basolateral side (receiver compartment) at various time points.

-

-

Quantification: The concentration of the drug in the receiver samples is determined using a validated analytical method, typically High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS).

-

Calculation: The apparent permeability coefficient (Papp) is calculated using the following formula:

-

Papp = (dQ/dt) / (A * C0)

-

Where dQ/dt is the steady-state flux, A is the surface area of the membrane, and C0 is the initial drug concentration.

-

Caption: Workflow for in vitro corneal permeability assessment using a cell culture model.

Ex Vivo Corneal Permeation Study

This model uses excised animal corneas, providing a more complex barrier that includes the stroma and endothelium.

Protocol:

-

Tissue Preparation: Freshly excised corneas (e.g., from porcine or rabbit eyes obtained from an abattoir) are mounted in a vertical diffusion chamber (Franz cell), separating the donor and receiver compartments.

-

Permeation Study:

-

The donor chamber is filled with the this compound solution.

-

The receiver chamber is filled with a buffered solution and maintained at a constant temperature (e.g., 34°C).

-

The receiver solution is continuously stirred, and samples are collected at predetermined intervals.

-

-

Analysis: Drug concentration in the samples is quantified via HPLC-MS/MS.

-

Tissue Distribution: At the end of the experiment, the cornea can be dissected into its constituent layers (epithelium, stroma, endothelium) to determine the drug concentration in each tissue.

In Vivo Ocular Pharmacokinetic Study

This is the definitive method for understanding the absorption, distribution, and elimination of a drug in the eye.

Protocol:

-

Animal Model: Typically, New Zealand White rabbits are used due to their large eye size, which facilitates sample collection.

-

Drug Administration: A precise volume of the this compound formulation is instilled into the cul-de-sac of the rabbit's eye.

-

Sample Collection: At various time points post-instillation, animals are euthanized, and ocular tissues and fluids are collected. These include:

-

Tears

-

Cornea

-

Aqueous Humor

-

Iris-ciliary body

-

Vitreous Humor

-

Retina

-

-

Sample Processing: Tissues are weighed and homogenized. All samples undergo an extraction process to isolate the drug from the biological matrix.

-

Analytical Quantification: Drug concentrations in the tissue homogenates and ocular fluids are determined by a validated HPLC-MS/MS method.

-

Pharmacokinetic Analysis: Concentration-time profiles are generated for each tissue, and key pharmacokinetic parameters (e.g., Cmax, Tmax, AUC) are calculated.

Caption: General workflow for an in vivo ocular pharmacokinetic study in rabbits.

Analytical Methodology: Quantification of Mifepristone

A sensitive and specific analytical method is crucial for accurate pharmacokinetic studies.

Recommended Method: HPLC-Tandem Mass Spectrometry (HPLC-MS/MS)

-

Principle: This method separates the analyte from other molecules using liquid chromatography and then detects and quantifies it based on its unique mass-to-charge ratio.

-

Sample Preparation: Liquid-liquid extraction or solid-phase extraction is typically used to isolate Mifepristone from the biological matrix and concentrate the sample.

-

Validation: The method must be fully validated according to regulatory guidelines, including assessments of linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ). Validated methods for detecting Mifepristone in plasma and other tissues have been published and can be adapted for ocular samples[7][8][9].

Conclusion and Future Directions

The development of this compound as a potential topical ophthalmic agent was a logical step to overcome the formulation challenges of its parent compound. However, the available evidence suggests that this specific derivative may not be effective in lowering intraocular pressure, potentially due to its ionic nature interfering with receptor binding. There is a clear and significant gap in the scientific literature regarding the quantitative ocular penetration of this compound.

Future research should focus on:

-

Quantitative Penetration Studies: Conducting rigorous in vitro, ex vivo, and in vivo studies, as outlined in this whitepaper, to definitively determine the corneal permeability and ocular tissue distribution of this compound.

-

Structure-Activity Relationship: Investigating other non-ionic, water-soluble derivatives of Mifepristone to identify a compound that balances improved solubility with high receptor binding affinity.

-

Advanced Formulations: Exploring novel drug delivery systems, such as nano-suspensions or lipid-based carriers, to enhance the ocular bioavailability of Mifepristone itself, potentially circumventing the need for chemical modification.

A thorough understanding of the ocular pharmacokinetics of Mifepristone and its analogues is essential for the rational design of a glucocorticoid receptor antagonist for the treatment of glaucoma and other ocular pathologies.

References

- 1. Ocular Drug Distribution After Topical Administration: Population Pharmacokinetic Model in Rabbits - PMC [pmc.ncbi.nlm.nih.gov]

- 2. iovs.arvojournals.org [iovs.arvojournals.org]

- 3. Pharmacokinetics - Experimentica [experimentica.com]

- 4. Topical dexamethasone lowers rabbit ocular tension, as does topical mifepristone (RU 486), a peripheral blocker of dexamethasone and progesterone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Effects of mifepristone on rabbit intraocular pressure in the presence and absence of dexamethasone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Mifepristone blocks specific glucocorticoid receptor binding in rabbit iris-ciliary body - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. QUANTITATIVE ANALYSIS OF RU38486 (MIFEPRISTONE) BY HPLC TRIPLE QUADRUPOLE MASS SPECTROMETRY - PMC [pmc.ncbi.nlm.nih.gov]

- 8. A validated HPLC-MS/MS method for the quantification of systemic mifepristone after subcutaneous application in mice - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 9. mdpi.com [mdpi.com]

Methodological & Application

Application Notes and Protocols: Mifepristone Methochloride in Ophthalmology Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mifepristone, a synthetic steroid, is a potent antagonist of both progesterone and glucocorticoid receptors.[1][2] Its derivative, mifepristone methochloride, was developed as a water-soluble formulation to enhance its penetration into ocular tissues. This modification makes it a compound of significant interest for topical ophthalmic applications. Research in ophthalmology has primarily focused on the parent compound, mifepristone, exploring its therapeutic potential in conditions such as uveal melanoma and central serous chorioretinopathy. These application notes and protocols provide a comprehensive overview of the current state of research, detailing experimental methodologies and key findings to support further investigation into the role of mifepristone and its derivatives in eye diseases.

Mechanism of Action

Mifepristone exerts its effects by competitively binding to progesterone and glucocorticoid receptors, thereby blocking the physiological effects of their respective ligands.[1][2]

-

In Uveal Melanoma: Studies have shown that the anticancer effects of mifepristone in uveal melanoma (UM) cell lines are independent of the classical nuclear progesterone receptor, which is often not expressed in these cells.[3][4][5] Instead, the mechanism is thought to involve antagonism of the glucocorticoid receptor (NR3C1) and non-classical, membrane-associated progesterone receptors such as Progestin and AdipoQ Receptor Family Member 8 (PAQR8) and Progesterone Receptor Membrane Component 1 and 2 (PGRMC1, PGRMC2).[3] Mifepristone treatment has been shown to downregulate the expression of these receptors in UM cells.[3] The cytostatic and cytotoxic effects are concentration-dependent, with lower concentrations leading to cell growth arrest and higher concentrations inducing cell death.[4][5]

-

In Central Serous Chorioretinopathy (CSCR): The pathogenesis of CSCR is linked to the over-action of glucocorticoids.[6] Mifepristone, acting as a glucocorticoid receptor antagonist, is being investigated as a therapeutic agent to counter these effects and promote the resolution of subretinal fluid.[6][7]

-

In Photoreceptor Survival: Glucocorticoids play a crucial role in photoreceptor survival.[8][9] Antagonism of the glucocorticoid receptor by mifepristone has been shown to induce photoreceptor cell death in animal models, suggesting that the use of glucocorticoid antagonists in the eye should be approached with caution.[8][10]

-

In Corneal Wound Healing: Glucocorticoids are known to delay corneal epithelial wound healing.[11] By blocking glucocorticoid receptors, mifepristone could potentially mitigate this effect, although direct experimental evidence for this compound in this context is limited.

Signaling Pathways

The signaling pathways affected by mifepristone in ophthalmic research are primarily linked to its receptor antagonism.

Quantitative Data Summary

The following tables summarize quantitative data from key studies on the effects of mifepristone in ophthalmology research.

Table 1: In Vitro Efficacy of Mifepristone in Uveal Melanoma Cell Lines

| Cell Line | Assay | Concentration (µM) | Effect | Reference |

| MEL270, 92.1, MP41, MP46, OMM2.5 | CCK8 | 20 | Significant reduction in cell viability | [12] |

| MEL270, 92.1, MP41, MP46, OMM2.5 | CCK8 | 40 | Potent cytotoxicity | [4][12] |

| MEL270, 92.1, MP41, MP46, OMM2.5 | Trypan Blue Exclusion | 20 | Increased cell death | [12] |

| MEL270, 92.1, MP41, MP46, OMM2.5 | Trypan Blue Exclusion | 40 | Significant increase in cell death | [12] |

| MP41, MEL270, OMM2.5 | qPCR | 20 (IC50) | Downregulation of NR3C1, PAQR8, PGRMC1, PGRMC2 mRNA | [3] |

Table 2: Clinical Studies of Oral Mifepristone in Chronic Central Serous Chorioretinopathy

| Study | Number of Patients | Dosage | Duration | Key Outcomes | Reference |

| Nielsen et al. (2011) | 16 | 200 mg daily | 12 weeks | 7 subjects gained ≥5 letters of vision; 7 subjects had improved OCT findings | [6] |

| Goldberg (STOMP-CSC) | 29 | Not specified | Not specified | Significant reduction in retinal fluid (43 µg vs 15 µg in placebo); Increase in visual acuity (3.6 letters vs 0.7 letters in placebo) | [7] |

| ClinicalTrials.gov (NCT02354170) | 30 (planned) | 300 mg or 900 mg daily | 4 weeks | To assess efficacy and safety | [13] |

Experimental Protocols

Protocol 1: Assessment of Uveal Melanoma Cell Viability using CCK-8 Assay

This protocol is adapted from studies investigating the cytotoxic effects of mifepristone on uveal melanoma cell lines.[14][15]

Materials:

-

Uveal melanoma cell lines (e.g., MEL270, 92.1, MP41, MP46, OMM2.5)

-

Complete cell culture medium

-

96-well plates

-

Mifepristone stock solution (in DMSO or ethanol)

-

Cell Counting Kit-8 (CCK-8) solution

-

Microplate reader

Procedure:

-

Cell Seeding:

-

Trypsinize and count uveal melanoma cells.

-

Seed 1.5 x 10^4 cells per well in a 96-well plate in 100 µL of complete culture medium.[14]

-

Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.

-

-

Treatment:

-

Prepare serial dilutions of mifepristone in complete culture medium to achieve final concentrations of 0, 5, 10, 20, and 40 µM.[4]

-

Remove the old medium from the wells and add 100 µL of the medium containing the respective mifepristone concentrations.

-

Incubate the plates for 72 hours at 37°C in a 5% CO2 incubator.

-

-

CCK-8 Assay:

-

Data Analysis:

-

Subtract the absorbance of the blank wells (medium and CCK-8 solution only) from the absorbance of the experimental wells.

-

Calculate the percentage of cell viability relative to the vehicle-treated control wells (0 µM mifepristone).

-

Protocol 2: Quantitative Real-Time PCR (qPCR) for Receptor Expression

This protocol provides a general framework for assessing changes in gene expression of glucocorticoid and non-classical progesterone receptors in ocular cells following treatment with mifepristone.[3]

Materials:

-

Ocular cell lines (e.g., uveal melanoma cells)

-

6-well plates

-

Mifepristone stock solution

-

RNA extraction kit (e.g., RNeasy Plus Micro kit)

-

cDNA synthesis kit (e.g., iScript cDNA Synthesis Kit)

-

SYBR Green-based qPCR master mix

-

qPCR instrument

-

Primers for target genes (NR3C1, PAQR8, PGRMC1, PGRMC2) and a reference gene (e.g., β-actin)

Procedure:

-

Cell Culture and Treatment:

-

Seed cells in 6-well plates and grow to desired confluency.

-

Treat cells with mifepristone at the desired concentration (e.g., IC50 value of 20 µM for 72 hours).[3] Include a vehicle-treated control group.

-

-

RNA Extraction:

-

Lyse the cells directly in the wells and extract total RNA using a suitable RNA extraction kit according to the manufacturer's instructions.

-

Quantify the RNA concentration and assess its purity.

-

-

cDNA Synthesis:

-

Synthesize cDNA from the extracted RNA using a cDNA synthesis kit following the manufacturer's protocol.

-

-

qPCR:

-

Prepare the qPCR reaction mix containing SYBR Green master mix, forward and reverse primers for the target and reference genes, and the synthesized cDNA.

-

Perform the qPCR reaction using a standard thermal cycling protocol (e.g., initial denaturation, followed by 40 cycles of denaturation, annealing, and extension).[16]

-

Include a melt curve analysis to verify the specificity of the amplified products.[16]

-

-

Data Analysis:

-

Determine the cycle threshold (Ct) values for each gene in each sample.

-

Normalize the Ct values of the target genes to the Ct value of the reference gene (ΔCt).

-

Calculate the fold change in gene expression in the mifepristone-treated samples relative to the vehicle-treated controls using the 2^-ΔΔCt method.

-

Conclusion and Future Directions

Mifepristone and its water-soluble derivative, this compound, represent promising avenues for research in ophthalmology. The existing data strongly supports their investigation in uveal melanoma and central serous chorioretinopathy. However, further research is warranted in other areas such as corneal wound healing and glaucoma, where glucocorticoid signaling plays a significant role. Future studies should focus on elucidating the detailed downstream signaling pathways activated by mifepristone's receptor antagonism in various ocular cell types. Moreover, formulation studies with this compound are crucial to optimize its delivery and efficacy for topical ophthalmic applications. The protocols and data presented here provide a solid foundation for researchers to build upon in their exploration of this multifaceted compound in the field of ophthalmology.

References

- 1. Mifepristone (RU 486) in the United States. What does the future hold? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Mifepristone - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. iovs.arvojournals.org [iovs.arvojournals.org]

- 4. Anticancer effects of mifepristone on human uveal melanoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Oral mifepristone for chronic central serous chorioretinopathy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. lowvision.preventblindness.org [lowvision.preventblindness.org]

- 8. iovs.arvojournals.org [iovs.arvojournals.org]

- 9. iovs.arvojournals.org [iovs.arvojournals.org]

- 10. Mifepristone, a blocker of glucocorticoid receptors, promotes photoreceptor death - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Glucocorticoid action in human corneal epithelial cells establishes roles for corticosteroids in wound healing and barrier function of the eye - PMC [pmc.ncbi.nlm.nih.gov]

- 12. iovs.arvojournals.org [iovs.arvojournals.org]

- 13. ClinicalTrials.gov [clinicaltrials.gov]

- 14. Anticancer effects of mifepristone on human uveal melanoma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 15. bosterbio.com [bosterbio.com]

- 16. Data on RT-qPCR assay of nuclear progesterone receptors (nPR), membrane progesterone receptors (mPR) and progesterone receptor membrane components (PGRMC) from human uterine endometrial tissue and cancer cells of the Uterine Cervix - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: Cell Permeability Assays for Mifepristone Methochloride

Audience: Researchers, scientists, and drug development professionals.

Introduction

Mifepristone (also known as RU-486) is a synthetic steroid that acts as a competitive antagonist at the progesterone and glucocorticoid receptors.[1][2][3][4] It is primarily used for the medical termination of pregnancy and to manage hyperglycemia in patients with Cushing's syndrome.[1][2][3] Mifepristone methochloride is a quaternary ammonium salt derivative of mifepristone. The addition of the methochloride group is expected to increase its aqueous solubility, a common strategy in drug development. However, the permanent positive charge on the quaternary amine can significantly impact its ability to cross cell membranes, making cell permeability a critical parameter to evaluate.

This document provides detailed protocols for assessing the cell permeability of this compound using two standard in vitro models: the Parallel Artificial Membrane Permeability Assay (PAMPA) and the Caco-2 cell-based assay. These assays are crucial for predicting in vivo oral absorption and understanding the potential for active transport.

Physicochemical Properties of Mifepristone

Understanding the physicochemical properties of the parent compound, Mifepristone, is essential for designing and interpreting permeability assays. The properties of this compound are inferred based on its salt form.

| Property | Mifepristone | This compound (Predicted) | Reference |

| Molecular Formula | C₂₉H₃₅NO₂ | C₃₀H₃₈ClNO₂ | [5] |

| Molecular Weight | 429.59 g/mol | 480.08 g/mol | [6] |

| Water Solubility | Poorly soluble | Increased solubility | [3][5] |

| LogP | 5.33 | Lower than parent compound | [3] |

| Storage | Powder: -20°C; In solvent: -80°C | 2-8°C | [6][7] |

| Solvents | DMSO, Ethanol, Methanol, Chloroform | Water, DMSO, Ethanol | [5][6][7] |

Signaling Pathway: Mifepristone's Effect on Cell Permeability

While Mifepristone's primary mechanism involves blocking progesterone and glucocorticoid receptors[4], studies have shown that low doses can also increase cell permeability in human umbilical vein endothelial cells (HUVECs). This effect is mediated through the upregulation of Aquaporin-1 (AQP1) via the ERK MAPK signaling pathway.[8][9] This pathway provides a secondary mechanism by which the compound might influence its own transport or the transport of other molecules.

Caption: Mifepristone-induced cell permeability signaling pathway.

Experimental Protocols

Parallel Artificial Membrane Permeability Assay (PAMPA)

The PAMPA model is a non-cell-based assay that predicts passive, transcellular permeability.[10] It is a high-throughput method ideal for early-stage screening to rank compounds based on their ability to diffuse across a lipid-infused artificial membrane. Given that this compound is a charged species, this assay will help determine its capacity for passive diffusion, which is expected to be low.

Caption: Workflow for the Parallel Artificial Membrane Permeability Assay (PAMPA).

-

Materials:

-

This compound

-

96-well PAMPA plate system (e.g., Millipore MultiScreen-IP)

-

Lecithin (phosphatidylcholine)

-

Dodecane

-

Phosphate-buffered saline (PBS), pH 7.4

-

Buffer at pH 6.5

-

Dimethyl sulfoxide (DMSO)

-

LC-MS/MS system for quantification

-

-

Procedure:

-

Prepare a 10 mM stock solution of this compound in DMSO.

-

Prepare the artificial membrane solution: 1% (w/v) lecithin in dodecane.

-

Coat the filter of each well in the donor plate with 5 µL of the artificial membrane solution and allow it to impregnate for 5 minutes.

-

Add 300 µL of PBS (pH 7.4) to each well of the acceptor plate.

-

Prepare the donor solution by diluting the 10 mM stock solution into a suitable buffer (e.g., pH 6.5 to simulate the upper intestine) to a final concentration of 10 µM. The final DMSO concentration should be ≤1%.

-

Add 150 µL of the donor solution to each well of the coated donor plate.

-

Carefully place the donor plate into the acceptor plate, ensuring the bottom of the membrane is in contact with the acceptor buffer.

-

Incubate the plate assembly at room temperature for 5 hours with gentle shaking.

-

After incubation, collect samples from both the donor and acceptor wells.

-

Analyze the concentration of this compound in all samples using a validated LC-MS/MS method.

-

-

Data Analysis:

-

Calculate the effective permeability (Pe) in cm/s using the following equation: Pe = (-Vd * Va) / ((Vd + Va) * A * t) * ln(1 - ([drug]acceptor / [drug]equilibrium)) Where Vd and Va are the volumes of the donor and acceptor wells, A is the filter area, and t is the incubation time.

-

Caco-2 Permeability Assay

The Caco-2 assay is the industry gold standard for predicting human intestinal permeability.[11] Caco-2 cells are human colon adenocarcinoma cells that differentiate into a polarized monolayer with tight junctions, mimicking the intestinal epithelium.[12][13] This model assesses not only passive diffusion but also active transport mechanisms (uptake and efflux).[12]

Caption: Workflow for the bidirectional Caco-2 permeability assay.

-

Materials:

-

Caco-2 cells (ATCC HTB-37)

-

Transwell plate system (e.g., 12- or 24-well)

-

Cell culture medium (e.g., DMEM with 10% FBS, non-essential amino acids, penicillin-streptomycin)

-

Hanks' Balanced Salt Solution (HBSS), pH 7.4

-

This compound

-

Control compounds: Atenolol (low permeability), Propranolol (high permeability), Digoxin (P-gp substrate)

-

LC-MS/MS system

-

-

Procedure:

-

Seed Caco-2 cells onto polycarbonate membrane Transwell inserts at a density of approximately 2 x 10⁴ cells/cm².

-

Culture the cells for 21-28 days, changing the medium every 2-3 days, to allow for spontaneous differentiation into a polarized monolayer.[14]

-

Confirm monolayer integrity by measuring the transepithelial electrical resistance (TEER). Only use monolayers with TEER values within the acceptable range for your laboratory.

-

On the day of the experiment, wash the cell monolayers twice with pre-warmed HBSS (pH 7.4).

-